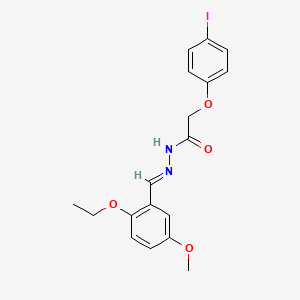![molecular formula C19H22N2O3 B5592869 N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide](/img/structure/B5592869.png)
N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- "N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide" is a compound that has been explored in various studies, mainly in the context of its synthesis and potential pharmacological activities.
Synthesis Analysis
- The synthesis of compounds structurally related to "N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide" involves the introduction of various substituents to the benzamide structure, influencing their biological activity. For instance, the introduction of chloro, fluoro, and trifluoromethyl groups to the benzyl group of parent compounds enhances activity (Kato et al., 1991).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied using computational methods and crystallography. For example, the crystal structure of a related compound, N-[(4-Methoxybenzoyl)-N'-[2-(morpholinium-1-yl)ethyl]thiourea thiocyanate, demonstrates specific molecular conformations and intermolecular hydrogen bonding (Yusof & Yamin, 2005).
Chemical Reactions and Properties
- The chemical reactions of "N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide" and its derivatives often involve modifications at various positions of the benzamide ring, which significantly affect their biological properties. For instance, different substituents at the N-4 position of the morpholinyl group alter the gastrokinetic activity of these compounds (Kato et al., 1992).
Physical Properties Analysis
- The physical properties of compounds structurally related to "N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide" include their crystalline structure and molecular conformations, as evidenced by X-ray crystallographic studies (Yusof & Yamin, 2005).
Chemical Properties Analysis
- The chemical properties of these compounds are largely influenced by the substituents on the benzamide ring. Changes in these substituents can lead to variations in biological activity, such as gastrokinetic effects, and binding affinities to various receptors (Morie et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Novel Nitrogen-Containing Compounds Synthesis : Research has illustrated the synthesis of new nitrogen-containing bromophenols from marine red algae, demonstrating potential applications in food and pharmaceutical fields as natural antioxidants due to their potent scavenging activity against radicals (Li, Wang, Gloer, & Xiao‐Ming, 2012).
Advanced Organic Synthesis Techniques : Another study outlines the synthesis of Bis(2,4-diarylimidazol-5-yl) Diselenides from N-Benzylbenzimidoyl Isoselenocyanates, showcasing the versatility of morpholine in complex organic synthesis reactions and the potential for creating novel compounds with significant properties (Atanassov, Zhou, Linden, & Heimgartner, 2002).
Materials Science and Engineering
Polymer Synthesis and Characterization : A study focused on the synthesis and characterization of novel aromatic polyimides using diamines including morpholinyl derivatives. These polymers exhibit solubility in common organic solvents and thermal stability, suggesting applications in advanced materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Pharmacological Research
Antioxidant Activity Exploration : Research into the antioxidant activity of certain Algerian medicinal plants extracts containing phenolic compounds highlights the potential of using these extracts in pharmacological applications. While the specific compound N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide was not directly mentioned, the study underscores the broader interest in nitrogen-containing compounds for their bioactive potential (Djeridane, Yousfi, Nadjemi, Boutassouna, Stocker, & Vidal, 2006).
Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. Morpholine derivatives are known to have various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(20-10-11-21-12-14-23-15-13-21)17-8-4-5-9-18(17)24-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINVUHXHKFLIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


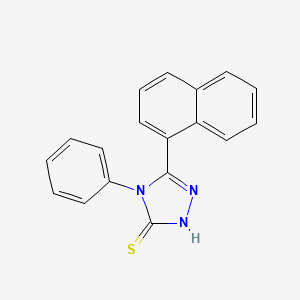
![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)
![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)
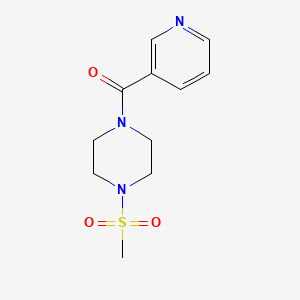

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)
![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5592860.png)
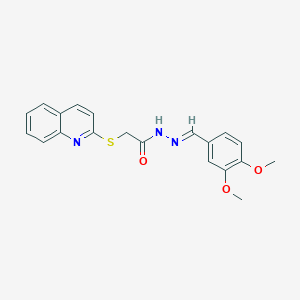
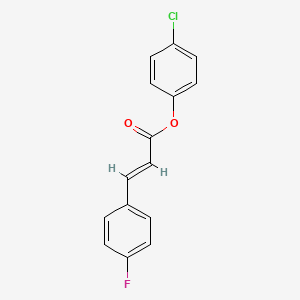
![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)
